molecular formula C24H24ClNO5S B12181428 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

Cat. No.: B12181428
M. Wt: 474.0 g/mol
InChI Key: HXLGTKWBHCMPOZ-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative with a complex substitution pattern. The core 2H-chromen-2-one scaffold is substituted at positions 3, 4, 6, and 7. Key features include:

  • 6-chloro and 7-methoxy groups, which enhance metabolic stability and electron-withdrawing properties.
  • 4-methyl group, contributing to lipophilicity and steric effects.
  • 3-substituent: A thiomorpholine ring linked via a 2-oxoethyl chain, with a 4-methoxyphenyl group at position 3 of the thiomorpholine.

Properties

Molecular Formula

C24H24ClNO5S

Molecular Weight

474.0 g/mol

IUPAC Name

6-chloro-7-methoxy-3-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-4-methylchromen-2-one

InChI

InChI=1S/C24H24ClNO5S/c1-14-17-10-19(25)22(30-3)12-21(17)31-24(28)18(14)11-23(27)26-8-9-32-13-20(26)15-4-6-16(29-2)7-5-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3

InChI Key

HXLGTKWBHCMPOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCSCC3C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the condensation reaction of a protected vanillin derivative with a chloro-dimethylpyrimidine compound, followed by further functional group modifications . The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

The following table summarizes structurally related coumarin derivatives, their substitution patterns, and reported biological activities:

Compound Name Substituents Key Structural Differences from Target Compound Biological Activities/Applications References
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 7-position: Chloro-phenylacetamide; 4-methyl Lacks thiomorpholinyl and 4-methoxyphenyl groups Enhanced metabolic stability via bioisosteric chlorine
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one–6-chloro analog 6-chloro, 7-(2-methylpropoxy), 4-methylphenyl No thiomorpholinyl group; alkyloxy substituent at position 7 Antibacterial, antifungal, anticancer
6-Chloro-7-hydroxy-3-(2-methoxyphenyl)-chromen-4-one 6-chloro, 7-hydroxy, 3-(2-methoxyphenyl) Hydroxy group at position 7 vs. methoxy; simpler 3-substituent Precursor for dihydro-1,3-oxazine hybrids
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one 6-chloro, 7-(epoxypropoxy), 4-phenyl Epoxy group introduces reactivity; lacks thiomorpholinyl chain Potential for covalent binding to targets
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 7-hydroxy, 6-methoxy, 3-(4-hydroxyphenyl) Hydroxyl groups increase polarity; antioxidant potential Antioxidant, metal chelation
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one Benzothiazolyl, trifluoromethyl, ethyl, methyl groups Bulky benzothiazolyl and CF3 groups enhance binding affinity Likely enzyme inhibition (e.g., kinases)

Key Findings from Structural Comparisons:

Substitution at Position 7 :

  • Methoxy (target compound) vs. hydroxy (): Methoxy improves metabolic stability, while hydroxy groups enhance antioxidant activity via radical scavenging .
  • Epoxypropoxy () introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues in target proteins .

Position 3 Modifications :

  • The target compound’s thiomorpholinyl-4-methoxyphenyl chain offers a unique combination of hydrogen-bond acceptors (thiomorpholine S and O) and aromatic interactions (4-methoxyphenyl). Simpler 3-substituents (e.g., 2-methoxyphenyl in ) reduce steric bulk but limit target engagement .

Chlorine as a Bioisostere :
Chlorine at position 6 (common in all compounds) enhances lipophilicity and resistance to oxidative metabolism, as seen in and .

Biological Activity Trends :

  • Alkyloxy groups (e.g., 2-methylpropoxy in ) correlate with broad-spectrum antimicrobial activity .
  • Hybridization with heterocycles (e.g., benzothiazole in ) improves selectivity for enzymatic targets .

Biological Activity

6-Chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one, with the CAS number 1040715-54-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClNO5SC_{24}H_{24}ClNO_{5}S with a molecular weight of 474.0 g/mol. The structure features a chromenone core modified with a thiomorpholine side chain, which is hypothesized to contribute to its biological effects.

PropertyValue
Molecular FormulaC24H24ClNO5S
Molecular Weight474.0 g/mol
CAS Number1040715-54-5

Pharmacological Activity

Recent studies have explored the pharmacological potential of this compound, focusing on its interactions with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of chromenone compounds often exhibit anticancer properties. The presence of the thiomorpholine moiety may enhance the compound's ability to induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties.

2. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems. For instance, studies on related compounds have demonstrated their ability to increase acetylcholine and serotonin levels in the brain, which are crucial for cognitive functions and mood regulation . This suggests a potential for neuroprotective applications in conditions such as Alzheimer's disease.

3. Antimicrobial Activity

Compounds containing thiomorpholine rings have been studied for their antimicrobial properties. Preliminary assays indicate that this compound may exhibit activity against certain bacterial strains, although specific data on this compound's efficacy remains limited.

The precise mechanisms by which 6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator of neurotransmitter receptors, enhancing synaptic transmission.
  • Oxidative Stress Reduction : Similar compounds have shown antioxidant properties, which may play a role in their neuroprotective effects.

Case Studies and Research Findings

A review of literature reveals several studies that provide insights into the biological activity of structurally related compounds:

  • Study on Chromenone Derivatives : A study highlighted the anticancer potential of chromenone derivatives, demonstrating significant cytotoxic effects on breast cancer cells (IC50 values in low micromolar range) .
  • Neurotransmitter Modulation : Research involving microdialysis techniques indicated that certain derivatives could cross the blood-brain barrier and influence neurotransmitter levels significantly .
  • Antimicrobial Testing : In vitro evaluations showed promising results against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent .

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